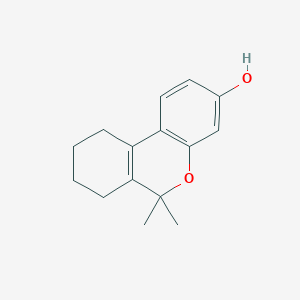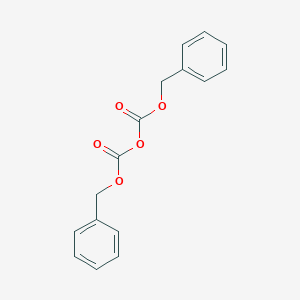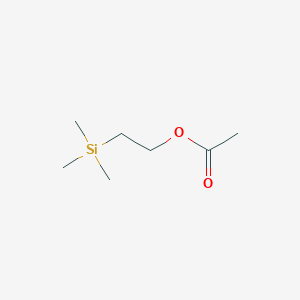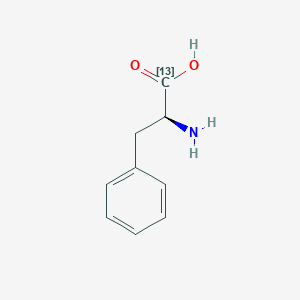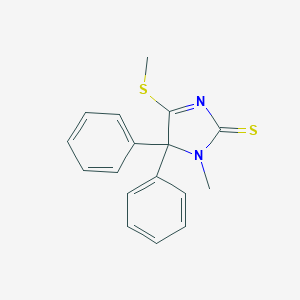
3-Imidazoline-2-thione, 1-methyl-4-(methylthio)-5,5-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Imidazoline-2-thione, 1-methyl-4-(methylthio)-5,5-diphenyl- is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains an imidazoline ring and a thione group. This compound has shown promising results in various scientific studies, which has led to its increased interest in research.
Wirkmechanismus
The mechanism of action of 3-Imidazoline-2-thione, 1-methyl-4-(methylthio)-5,5-diphenyl- is not fully understood. However, studies have suggested that the compound works by scavenging free radicals and preventing oxidative damage to cells.
Biochemische Und Physiologische Effekte
The use of 3-Imidazoline-2-thione, 1-methyl-4-(methylthio)-5,5-diphenyl- has been shown to have various biochemical and physiological effects. Studies have suggested that the compound can reduce inflammation, protect against neurodegenerative diseases, and improve cardiovascular health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 3-Imidazoline-2-thione, 1-methyl-4-(methylthio)-5,5-diphenyl- in lab experiments is its potent antioxidant properties. This makes it an excellent compound to use in studies that require the protection of cells from oxidative stress. However, one of the limitations is that the compound is relatively new, and more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the use of 3-Imidazoline-2-thione, 1-methyl-4-(methylthio)-5,5-diphenyl-. One of the significant areas of interest is the use of the compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the compound's potential use in the treatment of cardiovascular diseases and cancer is also an area of interest for future research. Further studies are needed to fully understand the compound's potential applications and limitations.
Conclusion:
In conclusion, 3-Imidazoline-2-thione, 1-methyl-4-(methylthio)-5,5-diphenyl- is a promising compound that has shown significant potential in scientific research. Its potent antioxidant properties and various biochemical and physiological effects make it an excellent compound to use in lab experiments. However, more research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 3-Imidazoline-2-thione, 1-methyl-4-(methylthio)-5,5-diphenyl- can be achieved using different methods. One of the most common methods is the reaction of 2-mercaptobenzimidazole with 4-bromoacetophenone in the presence of a base. This reaction leads to the formation of the desired compound.
Wissenschaftliche Forschungsanwendungen
The 3-Imidazoline-2-thione, 1-methyl-4-(methylthio)-5,5-diphenyl- compound has been extensively studied for its various applications in scientific research. One of the significant applications is its use as an antioxidant. Studies have shown that this compound has potent antioxidant properties, which can protect cells from oxidative stress.
Eigenschaften
CAS-Nummer |
16116-39-5 |
|---|---|
Produktname |
3-Imidazoline-2-thione, 1-methyl-4-(methylthio)-5,5-diphenyl- |
Molekularformel |
C17H16N2S2 |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
1-methyl-4-methylsulfanyl-5,5-diphenylimidazole-2-thione |
InChI |
InChI=1S/C17H16N2S2/c1-19-16(20)18-15(21-2)17(19,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI-Schlüssel |
SWZVWXDIVKDNOL-UHFFFAOYSA-N |
SMILES |
CN1C(=S)N=C(C1(C2=CC=CC=C2)C3=CC=CC=C3)SC |
Kanonische SMILES |
CN1C(=S)N=C(C1(C2=CC=CC=C2)C3=CC=CC=C3)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B105080.png)
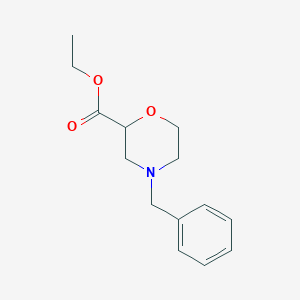

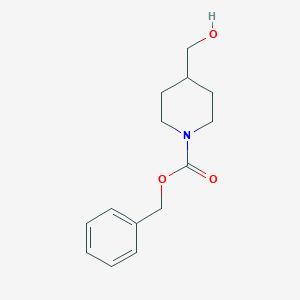
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(pentanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B105098.png)

